Methyl 5-[2-(dimethylamino)ethenyl]pyrazine-2-carboxylate
Description
Methyl 5-[2-(dimethylamino)ethenyl]pyrazine-2-carboxylate (CAS No. 710322-24-0) is a pyrazine derivative featuring a dimethylamino-substituted ethenyl group at the 5-position and a methyl ester at the 2-position of the pyrazine ring. Its molecular formula is C₁₀H₁₃N₃O₂, with a molecular weight of 207.23 g/mol . Pyrazines are heterocyclic compounds with two nitrogen atoms at the 1,4-positions, contributing to their diverse chemical and biological activities .
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 5-[(E)-2-(dimethylamino)ethenyl]pyrazine-2-carboxylate |
InChI |
InChI=1S/C10H13N3O2/c1-13(2)5-4-8-6-12-9(7-11-8)10(14)15-3/h4-7H,1-3H3/b5-4+ |
InChI Key |
IMUXFUQEAOVOTK-SNAWJCMRSA-N |
Isomeric SMILES |
CN(C)/C=C/C1=CN=C(C=N1)C(=O)OC |
Canonical SMILES |
CN(C)C=CC1=CN=C(C=N1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis via Methylation of Pyrazine Derivatives
Method Overview:
This approach involves methylating a precursor pyrazine derivative, typically a pyrazine-2-carboxylic acid or its ester, using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base or catalyst.
- Starting Material: Pyrazine-2-carboxylic acid or its methyl ester.
- Methylation Agent: Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂).
- Reaction Conditions: Reflux in an aprotic solvent like acetone or acetonitrile, with a base such as potassium carbonate or sodium hydride.
- Outcome: Formation of methyl ester or methylated pyrazine derivative.
Research Findings:
A typical procedure involves refluxing the precursor with methyl iodide and potassium carbonate, yielding methylated products with yields exceeding 90%. This method is straightforward and widely used in pyrazine chemistry.
Limitations:
Selective introduction of the methyl group at specific positions on the pyrazine ring can be challenging, requiring regioselective control.
Synthesis from 5-Methyl-2-pyrazinecarboxylic Acid
Method Overview:
Based on the patent CN1155581C, 5-methylpyrazine-2-carboxylic acid can be synthesized from simpler raw materials such as pyruvic aldehyde and o-phenylenediamine, followed by oxidation, decarboxylation, and esterification steps.
- Cyclization: Pyruvic aldehyde reacts with o-phenylenediamine in the presence of sodium pyrosulfite at 30–90°C for 0.5–2 hours, forming 3-methylbenzopyrazines.
- Oxidation: The intermediate undergoes oxidation with inorganic oxidizers at 60–105°C for 1–4 hours, converting to 5-methylpyrazine-2,3-carboxylic acid potassium.
- Acidification & Decarboxylation: Acidified with sulfuric acid at 30–130°C, leading to decarboxylation and formation of free acid.
- Extraction & Purification: Neutralization, extraction with butanone, crystallization, drying, and pulverization yield the final product with >99% purity.
Research Data:
This method offers a scalable, cost-effective route with raw materials that are easily accessible. The process yields high-purity intermediates suitable for pharmaceutical synthesis.
Table 1: Summary of this Method
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Cyclization | Pyruvic aldehyde + o-phenylenediamine | 30–90°C, 0.5–2h | - | Forms 3-methylbenzopyrazines |
| Oxidation | Inorganic oxidizer | 60–105°C, 1–4h | - | Converts to methylpyrazine carboxylate |
| Acidification & Decarboxylation | Sulfuric acid | 30–130°C | High | Produces free acid |
| Extraction & Purification | Butanone | Room temp | >99% purity | Final product |
Conversion of 5-Methyl-2-pyrazinecarboxylic Acid to the Ester
Method Overview:
The methyl ester is synthesized from 5-methyl-2-pyrazinecarboxylic acid via esterification with methanol in the presence of a catalyst like Amberlyst 15 resin.
- Reagents: 5-methyl-2-pyrazinecarboxylic acid, methanol, Amberlyst 15.
- Procedure: Reflux under nitrogen for approximately 20 hours, followed by filtration, concentration, and crystallization.
- Outcome: Methyl 5-methylpyrazine-2-carboxylate with yields around 93%.
Research Data:
This method is efficient and suitable for large-scale production, providing a high-purity methyl ester for subsequent functionalization.
Table 2: Esterification Process
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Esterification | Acid + Methanol + Amberlyst 15 | Reflux, 20h | 93% | Suitable for scale-up |
Introduction of the Dimethylaminoethenyl Group
Method Overview:
The final step involves introducing the 2-(dimethylamino)ethenyl group onto the methyl pyrazine core. This is achieved through a Wittig or Horner–Wadsworth–Emmons (HWE) olefination reaction, where a suitable phosphonium or phosphonate reagent reacts with the aldehyde or ester.
Research Findings:
A typical route involves:
- Preparation of the aldehyde: Oxidation of methylated pyrazine derivatives to the corresponding aldehyde.
- Olefin formation: Reaction with N,N-dimethylphosphonium or phosphonate reagents under basic conditions, such as sodium hydride or potassium tert-butoxide, to form the (E)-configured vinyl group.
- Solvent: Anhydrous tetrahydrofuran (THF).
- Temperature: -20°C to room temperature.
- Catalyst: Sodium hydride or potassium tert-butoxide.
- Yield: Generally high, often exceeding 80%.
Research Data:
This approach allows for stereoselective synthesis of the (E)-isomer, critical for biological activity.
Summary Table of Preparation Methods
| Method | Raw Materials | Key Steps | Reaction Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Methylation of pyrazine derivatives | Pyrazine-2-carboxylic acid/methyl ester | Methylation with methyl iodide/dimethyl sulfate | Reflux in aprotic solvent | >90% | Simple, high yield | Regioselectivity challenges |
| Cyclization from pyruvic aldehyde + o-phenylenediamine | Pyruvic aldehyde, o-phenylenediamine | Cyclization, oxidation, decarboxylation | 30–105°C, various durations | >99% | Cost-effective, scalable | Multi-step process |
| Esterification of methylpyrazinecarboxylic acid | Acid + methanol | Reflux with Amberlyst 15 | 20 hours | 93% | Efficient, scalable | Requires purification |
| Olefination to introduce dimethylaminoethenyl group | Aldehyde + phosphonium/phosphonate | Wittig or HWE reaction | -20°C to RT | >80% | Stereoselective | Requires intermediate aldehyde |
Chemical Reactions Analysis
METHYL5-[(E)-2-(DIMETHYLAMINO)VINYL]PYRAZINE-2-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the pyrazine ring, leading to the formation of various substituted pyrazine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications of Methyl 5-[2-(dimethylamino)ethenyl]pyrazine-2-carboxylate
This compound (MDPEPC) is a chemical compound with a pyrazine ring substituted with a dimethylamino group and a carboxylate ester. It is used in chemistry, biology, medicine, and industry.
Chemistry
MDPEPC serves as a building block for synthesizing complex organic molecules and is valuable in developing new chemical reactions and methodologies. Common reactions it undergoes include oxidation, reduction, and substitution, utilizing reagents like potassium permanganate, sodium borohydride, and nucleophiles.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Research indicates that MDPEPC possesses antimicrobial properties and has demonstrated effectiveness against various bacterial strains, suggesting applications in treating infections. Compounds similar to MDPEPC have shown promising results in inhibiting the growth of Mycobacterium tuberculosis (M.tb) by targeting ATP synthase, which is crucial for bacterial energy production.
Medicine
Ongoing research explores the potential of MDPEPC as a therapeutic agent, with its ability to interact with biological targets making it a candidate for drug development. MDPEPC has been investigated for its anticancer potential, with preliminary studies indicating it can induce apoptosis in cancer cell lines, such as A2780 ovarian cancer cells.
Industry
MDPEPC is used in producing various industrial chemicals and materials, including dyes, polymers, and agrochemicals.
MDPEPC exhibits biological activities, particularly in medicinal chemistry and pharmacology.
Antimicrobial Activity
MDPEPC possesses antimicrobial properties, demonstrating effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
MDPEPC has been investigated for its anticancer potential, with preliminary studies indicating it can induce apoptosis in cancer cell lines, such as A2780 ovarian cancer cells. Research has shown that MDPEPC derivatives exhibit IC50 values ranging from 10 μM to 20 μM against various cancer cell lines, indicating moderate potency compared to standard chemotherapeutic agents.
Case Studies
Study on Anticancer Activity
A study assessed the effects of MDPEPC on A2780 cells, demonstrating that treatment led to significant reductions in cell viability and linking the mechanism to the induction of apoptosis through mitochondrial pathways. The derivative exhibited an EC50 value of approximately 0.5 μM, highlighting its potential as an effective anticancer agent.
Antimicrobial Efficacy
In a study focusing on antimicrobial activity, MDPEPC was tested against Staphylococcus aureus and Escherichia coli, with results indicating that the compound inhibited bacterial growth effectively at concentrations below 100 μg/mL. The compound's structure facilitated interactions with bacterial membranes, leading to increased permeability and cell lysis.
Mechanism of Action
The mechanism of action of METHYL5-[(E)-2-(DIMETHYLAMINO)VINYL]PYRAZINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table compares key structural features, physicochemical properties, and applications of methyl 5-[2-(dimethylamino)ethenyl]pyrazine-2-carboxylate with its analogs:
Key Differences and Implications
Electronic and Solubility Profiles
- Dimethylamino vs. Amino Groups: The dimethylamino group in the target compound enhances basicity and electron-donating capacity compared to primary amines (e.g., 5-NH₂ in Ethyl 5-aminopyrazine-2-carboxylate). This difference may influence binding affinity in biological systems .
- Halogenation Effects : Chlorinated analogs (e.g., Methyl 5-chloro-6-methylpyrazine-2-carboxylate) exhibit increased lipophilicity, favoring membrane permeability in drug design but requiring careful toxicity evaluation .
- Hydrochloride Salts: Methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride demonstrates improved aqueous solubility, making it advantageous for intravenous formulations .
Biological Activity
Methyl 5-[2-(dimethylamino)ethenyl]pyrazine-2-carboxylate (MDPEPC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
MDPEPC has the molecular formula and a molecular weight of 207.23 g/mol. The compound features a pyrazine ring with a dimethylamino group and a carboxylate ester, which contributes to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H13N3O2 |
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | Methyl 5-[(E)-2-(dimethylamino)ethenyl]pyrazine-2-carboxylate |
| InChI Key | IMUXFUQEAOVOTK-SNAWJCMRSA-N |
The biological activity of MDPEPC is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to modulate enzyme activity and receptor binding, leading to various physiological effects. The compound's mechanism involves:
- Enzyme Inhibition : MDPEPC exhibits inhibitory effects on certain enzymes, potentially impacting metabolic pathways.
- Receptor Modulation : The compound may act as an antagonist or agonist at various receptors, influencing cellular signaling cascades.
Antimicrobial Activity
Research indicates that MDPEPC possesses significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. For instance, compounds similar to MDPEPC have shown promising results in inhibiting the growth of Mycobacterium tuberculosis (M.tb) by targeting ATP synthase, which is crucial for bacterial energy production .
Anticancer Properties
MDPEPC has also been investigated for its anticancer potential. Preliminary studies indicate that it can induce apoptosis in cancer cell lines, such as A2780 ovarian cancer cells. The compound's cytotoxicity was evaluated through IC50 assays, revealing effective concentrations that inhibit cell proliferation:
- IC50 Values : Research has shown that MDPEPC derivatives exhibit IC50 values ranging from 10 μM to 20 μM against various cancer cell lines, indicating moderate potency compared to standard chemotherapeutic agents .
Case Studies
-
Study on Anticancer Activity :
- A study assessed the effects of MDPEPC on A2780 cells, demonstrating that treatment led to significant reductions in cell viability. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
- Findings : The derivative exhibited an EC50 value of approximately 0.5 μM, highlighting its potential as an effective anticancer agent.
-
Antimicrobial Efficacy :
- In another study focusing on antimicrobial activity, MDPEPC was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth effectively at concentrations below 100 μg/mL.
- Results Summary : The compound's structure facilitated interactions with bacterial membranes, leading to increased permeability and cell lysis.
Comparative Analysis with Similar Compounds
MDPEPC can be compared with other pyrazine derivatives known for their biological activities:
| Compound Name | Biological Activity | IC50/EC50 Values |
|---|---|---|
| Methyl Pyrazine-2-Carboxylate | Antimicrobial | ~50 μM |
| Methyl 5-(2-(Dimethylamino)ethoxy)Pyrazine-2-Carboxylate | Anticancer | ~30 μM |
| MDPEPC | Antimicrobial & Anticancer | ~10-20 μM (varies by cell line) |
Q & A
Q. What are the common synthetic routes for preparing Methyl 5-[2-(dimethylamino)ethenyl]pyrazine-2-carboxylate?
Methodological Answer: The synthesis typically involves multi-step condensation and cyclization reactions. A general approach includes:
Intermediate Preparation : Reacting pyrazinecarboxylic acid derivatives (e.g., 5-methylpyrazine-2-carboxylic acid) with dimethylamino-substituted aldehydes or ketones under acidic or basic conditions. For example, Stoehr’s method oxidizes 2,5-dimethylpyrazine to yield 5-methylpyrazine-2-carboxylic acid, which is esterified to the methyl ester .
Knoevenagel Condensation : Introducing the dimethylaminoethenyl group via condensation with dimethylamine derivatives, often using catalysts like acetic acid or sodium acetate .
Purification : Column chromatography or recrystallization to isolate the product.
Key Considerations : Optimize reaction time and temperature to avoid side products like over-oxidized pyrazines or incomplete esterification .
Q. How is this compound characterized structurally?
Methodological Answer:
Spectroscopic Analysis :
- NMR : H and C NMR confirm the dimethylaminoethenyl moiety (e.g., vinyl proton signals at δ 6.5–7.5 ppm) and ester carbonyl (δ ~165 ppm) .
- FT-IR : Peaks at ~1700 cm (ester C=O) and ~1600 cm (C=N pyrazine ring) .
Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 238.12 for CHNO) .
Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values .
Q. What are the key intermediates in synthesizing this compound?
Methodological Answer: Critical intermediates include:
5-Methylpyrazine-2-carboxylic Acid : Synthesized via oxidation of 2,5-dimethylpyrazine using KMnO or CrO .
Methyl 5-Methylpyrazine-2-carboxylate : Esterification of the acid with methanol under HSO catalysis .
Dimethylaminoethenyl Precursor : Prepared via condensation of dimethylamine with acetaldehyde derivatives .
Challenges : Intermediate 3 is moisture-sensitive; use anhydrous conditions and inert atmosphere .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
Crystal Growth : Slow evaporation of a dichloromethane/methanol solution yields single crystals suitable for X-ray analysis .
Data Collection : Use a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) to measure bond lengths and angles. For example, the pyrazine ring typically shows C–N bond lengths of ~1.33 Å, and the ethenyl group adopts a planar geometry .
Refinement : Software like SHELXL refines the structure to R-factors <0.04. Disordered dimethylamino groups may require constraints .
Applications : Confirms regioselectivity in substitution reactions and π-π stacking interactions in coordination polymers .
Q. What mechanistic insights explain contradictions in synthetic yields?
Methodological Answer: Discrepancies in yield often arise from:
Reaction Conditions : Higher temperatures (>80°C) favor side reactions (e.g., decarboxylation), reducing yields. Optimal conditions: 60–70°C in ethanol/AcOH .
Catalyst Choice : HCl vs. sodium acetate alters protonation states of intermediates. Sodium acetate improves condensation efficiency by deprotonating the hydrazine intermediate .
Byproduct Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities like unreacted 5-methylpyrazine-2-carboxylate .
Resolution : Kinetic studies (e.g., in situ IR) identify rate-limiting steps, enabling process optimization .
Q. How is this compound utilized in coordination chemistry or metal-organic frameworks (MOFs)?
Methodological Answer:
Ligand Design : The pyrazine ring and ester group act as chelating sites. Europium(III) complexes, for example, form via carboxylate coordination, as shown in (5-methyl-2-pyrazinecarboxylato)europium(III) structures .
MOF Synthesis : React with lanthanide salts (e.g., Eu(NO)) in DMF/water under solvothermal conditions (120°C, 48 hrs). The dimethylaminoethenyl group enhances luminescence via antenna effects .
Characterization : Powder XRD confirms crystallinity; luminescence spectra show characteristic Eu emission bands at 590–700 nm .
Q. What challenges arise in spectroscopic characterization of this compound?
Methodological Answer:
NMR Signal Overlap : The pyrazine ring protons (δ 8.5–9.0 ppm) may overlap with ethenyl protons. Use N-NMR or 2D-COSY to resolve .
Fluorescence Quenching : The dimethylamino group can quench intrinsic fluorescence, complicating photophysical studies. Substitute with electron-withdrawing groups (e.g., nitro) to mitigate .
Mass Fragmentation : Ester groups fragment easily under ESI-MS; employ softer ionization techniques like MALDI .
Q. How do theoretical calculations (DFT) complement experimental data?
Methodological Answer:
Geometry Optimization : DFT (B3LYP/6-31G*) calculates bond lengths and angles, validating X-ray data. For example, the ethenyl group’s dihedral angle with the pyrazine ring is ~0°, confirming coplanarity .
Electronic Properties : HOMO-LUMO gaps (~4.5 eV) predict redox behavior, aligning with cyclic voltammetry results .
Reactivity Prediction : Fukui indices identify nucleophilic sites (e.g., pyrazine N atoms), guiding functionalization strategies .
Q. What stability issues occur under varying pH or temperature?
Methodological Answer:
pH Stability : The ester hydrolyzes in alkaline conditions (pH >10). Monitor via HPLC: retention time shifts from 8.2 min (ester) to 5.5 min (carboxylic acid) .
Thermal Degradation : TGA shows decomposition >200°C. Store at 2–8°C in sealed, argon-filled containers .
Light Sensitivity : UV-Vis spectra (λ = 300 nm) indicate photodegradation; use amber glassware for storage .
Q. What strategies enable regioselective functionalization of the pyrazine ring?
Methodological Answer:
Electrophilic Substitution : Nitration (HNO/HSO) targets the C-3 position due to electron-withdrawing ester groups .
Cross-Coupling : Suzuki-Miyaura reactions with Pd(OAc)/PPh introduce aryl groups at C-5 .
Protection/Deprotection : Temporarily protect the dimethylamino group with Boc anhydride to direct reactions to the pyrazine ring .
Analytical Validation : LC-MS tracks functionalization efficiency; isotopic labeling (e.g., C) confirms regiochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
